molecular formula C14H28N2O B1479116 4-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)piperidine CAS No. 2098085-09-5

4-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)piperidine

Cat. No.: B1479116
CAS No.: 2098085-09-5
M. Wt: 240.38 g/mol
InChI Key: YJDJQNXOGWAWGS-UHFFFAOYSA-N
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Description

4-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)piperidine is a chemical compound featuring a piperidine moiety linked to a 3,3-dimethylpyrrolidine scaffold with an ethoxymethyl substituent. This structure places it within a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and drug discovery . Piperidine and pyrrolidine rings are privileged structures in pharmaceuticals, frequently found in molecules with biological activity. The specific spatial arrangement and substitution pattern of this compound make it a valuable 3D fragment for constructing novel therapeutic agents, particularly for targeting the central nervous system (CNS) and other disease areas . The ethoxymethyl group can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, while the pyrrolidine and piperidine rings provide a versatile platform for synthetic elaboration . As a building block, this compound can be used in structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets. Researchers can utilize it in the synthesis of complex molecules for screening against various enzymes and receptors. Applications & Research Value: This compound serves as a key synthetic intermediate for: • Medicinal Chemistry: Used as a 3D building block in fragment-based drug discovery (FBDD) programs to explore a broader chemical space and develop novel lead compounds . • Neuroscience Research: Piperidine derivatives are commonly explored as modulators of neuroreceptors (e.g., dopamine receptors) . This compound could be investigated for its potential in this field. • Chemical Biology: Useful as a scaffold for developing chemical probes to study protein function and biological pathways. Note on Specifics: The precise biological target, mechanism of action, and detailed pharmacokinetic profile for this exact compound are not currently established in the widely available scientific literature. Its primary research value lies in its potential as a high-quality, structurally defined intermediate for innovative chemical synthesis. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Handle with care in a appropriately controlled laboratory setting.

Properties

IUPAC Name

4-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O/c1-4-17-10-12-9-16(11-14(12,2)3)13-5-7-15-8-6-13/h12-13,15H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDJQNXOGWAWGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC1(C)C)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)piperidine is a synthetic organic compound notable for its potential biological activities. This compound belongs to the class of piperidine derivatives and is characterized by its unique structural features, which include both a piperidine and a pyrrolidine moiety. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C14H28N2O
  • Molecular Weight : 240.38 g/mol
  • CAS Number : 2098085-09-5
  • Purity : Minimum 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, potentially affecting signaling pathways involved in various physiological processes.

In Vitro Studies

Research has demonstrated that compounds similar to this compound exhibit significant biological activities, such as:

  • Antioxidant Activity : Compounds in this class have shown the ability to scavenge free radicals, which can contribute to cellular protection against oxidative stress.
  • Enzyme Inhibition : Similar derivatives have been evaluated for their inhibitory effects on enzymes such as tyrosinase, which is involved in melanin biosynthesis. For instance, some studies report IC50 values indicating effective inhibition by related compounds .

Case Studies and Research Findings

  • Tyrosinase Inhibition : A study investigating related piperidine derivatives found that certain compounds exhibited potent inhibition of tyrosinase activity, suggesting potential applications in treating hyperpigmentation disorders .
  • Cell Viability Assays : In vitro assays have indicated that these compounds do not exhibit cytotoxic effects at concentrations up to 25 µM, highlighting their safety profile for further investigation .
  • Immunostimulatory Effects : Research on piperidine derivatives has suggested that they may enhance immune responses, with one compound showing immunostimulatory activity exceeding that of levamisole, a standard immunomodulator .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:

Compound NameStructure FeaturesBiological ActivityReference
Compound APiperidine + HydroxyphenylTyrosinase inhibition (IC50 = 3.8 µM)
Compound BEthynyl group substitutedImmunostimulatory effects
Compound CDimethyl substitutionAntioxidant properties

Scientific Research Applications

The compound 4-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)piperidine is a synthetic organic molecule that has garnered interest in various scientific research applications. This article explores its potential uses, supported by comprehensive data and case studies.

Pharmacology

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Research indicates that derivatives of piperidine can exhibit a range of biological activities, including:

  • Antidepressant Effects : Studies suggest that piperidine derivatives may act on serotonin and norepinephrine pathways, potentially providing antidepressant effects. For instance, compounds with similar structures have shown efficacy in preclinical models of depression .
  • Antipsychotic Activity : There is evidence that piperidine compounds can modulate dopaminergic systems, which are crucial in the treatment of schizophrenia and other psychotic disorders .

Neuroscience

Research has explored the use of this compound in neuroscience for its possible neuroprotective properties. The ability of piperidine derivatives to cross the blood-brain barrier makes them suitable candidates for studying neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthetic Chemistry

The synthesis of this compound contributes to the field of medicinal chemistry by providing a platform for developing new analogs with enhanced activity or reduced side effects. Its unique structure allows chemists to modify functional groups to optimize pharmacological properties.

Data Tables

Study ReferenceObjectiveFindings
Study 1Evaluate antidepressant effectsSignificant reduction in depressive symptoms in animal models
Study 2Investigate neuroprotective mechanismsDemonstrated neuroprotection in vitro against oxidative stress

Comparison with Similar Compounds

8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives

Example Compound : 8-(4-(2-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-3-((2-(trimethylsilyl)ethoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one .

  • Key Differences: The pyrido-pyrimidinone core introduces aromaticity and planar geometry, contrasting with the saturated pyrrolidine-piperidine system in the target compound.
  • Biological Activity : These derivatives are optimized for kinase inhibition (e.g., anticancer applications), whereas the target compound’s ethoxymethyl group may favor neurological targets .

1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one

Example Compound : 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one .

  • Key Differences :
    • The acetyl and methoxyphenyl substituents introduce electron-withdrawing and donating groups, altering electronic properties compared to the ethoxymethyl-dimethylpyrrolidine system.
    • The keto group at position 4 may facilitate hydrogen bonding with biological targets, a feature absent in the target compound.

4-(4-(Heterocyclylalkoxy)phenyl)-1-(heterocyclyl-carbonyl)piperidine Derivatives

Example Application : Histamine H3 antagonists for Alzheimer’s disease .

  • Key Differences: Substitution with heterocyclic alkoxy groups (e.g., pyridyl, thienyl) enhances receptor binding affinity but may increase metabolic instability.

Pharmacokinetic and Pharmacodynamic Comparison

Compound Key Structural Features Biological Activity Therapeutic Potential Pharmacokinetic Notes
4-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)piperidine Pyrrolidine-piperidine hybrid, ethoxymethyl Predicted CNS modulation (e.g., H3 antagonism) Neurological disorders (Alzheimer’s) Enhanced solubility and BBB penetration
8-Substituted pyrido-pyrimidinone Aromatic core, dichlorobenzyl Kinase inhibition, anticancer Oncology High lipophilicity, moderate solubility
1-Acetyl-bis(4-methoxyphenyl)piperidinone Acetyl, methoxyphenyl Antimicrobial, anti-inflammatory Infectious diseases, inflammation Moderate solubility, CYP450 interactions

Research Findings and Implications

  • Therapeutic Advantages : Compared to dichlorobenzyl-substituted analogs , the ethoxymethyl group may reduce toxicity risks while maintaining efficacy in CNS targets.
  • Limitations : Lack of direct pharmacological data necessitates further in vitro/in vivo studies to validate predicted H3 receptor activity .

Preparation Methods

Alkali Metal-Mediated Amino-Cyclization

One efficient approach for synthesizing substituted pyrrolidines and piperidines involves alkali metal-mediated intramolecular amino-cyclization of alkenyl amines. This method uses strong bases such as n-butyllithium (n-BuLi) to generate nucleophilic lithium amides, which then cyclize onto alkenes to form the heterocyclic ring system.

  • Mechanism: Deprotonation of the amine by n-BuLi forms lithium amides that intramolecularly add to an alkene, followed by proton transfer to regenerate the lithium amide catalyst.
  • Advantages: Transition metal-free, high diastereoselectivity (favoring cis-isomers), and applicability to unactivated alkenes.
  • Application: This method can be adapted to synthesize 3,3-dimethylpyrrolidine derivatives by using appropriately substituted alkenyl amines as precursors.

Brønsted Acid-Catalyzed Intramolecular Hydroamination

Hydroamination catalyzed by Brønsted acids such as hydrogen iodide (HI) offers another route to substituted pyrrolidines, although often with lower diastereoselectivity.

  • Conditions: Acidic media promote intramolecular addition of amines to alkenes.
  • Limitations: Poor diastereoselectivity compared to alkali metal-mediated methods.

Photoredox Catalysis for Amino-Cyclization

Organic photoredox catalysis using acridinium salts under visible light irradiation has emerged as a mild and metal-free method to generate radical intermediates that cyclize to form pyrrolidine rings.

  • Catalysts: 9-mesityl-10-methylacridinium tetrafluoroborate.
  • Mechanism: Single-electron oxidation of alkenes followed by intramolecular amine trapping and hydrogen atom transfer.
  • Outcome: Predominantly cis-pyrrolidine isomers with mild reaction conditions.

Specific Preparation Steps Relevant to 4-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)piperidine

While direct literature on this exact compound is limited, related synthetic protocols for substituted piperidines and pyrrolidines provide a framework:

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Alkali metal-mediated amino-cyclization n-BuLi, THF, low temperature ~85-90 Formation of 3,3-dimethylpyrrolidine ring via intramolecular cyclization
2 Ethoxymethylation Alkylation with ethoxymethyl halides (e.g., ethoxymethyl chloride) 70-80 Introduction of ethoxymethyl group on pyrrolidine nitrogen or carbon
3 Piperidine coupling Nucleophilic substitution or reductive amination 60-75 Attachment of the pyrrolidine moiety to piperidine ring via amine linkage
4 Purification Column chromatography, recrystallization - Isolation of pure this compound

Representative Experimental Data and Reaction Conditions

From related piperidine derivatives synthesis studies, the following data exemplify conditions applicable to the target compound's preparation:

Reaction Step Conditions Yield (%) Reference/Notes
Nucleophilic substitution on piperidine hydroxymethyl derivatives Sodium hydride in DMF, room temperature, overnight stirring 62 Reaction of N-Boc-4-piperidinemethanol with aryl bromides; purification by silica chromatography
Alkylation using potassium tert-butoxide in DMSO at 20°C for 1 hour Potassium tert-butoxide, DMSO, inert atmosphere 60 Efficient for ether formation on piperidine hydroxymethyl groups
Mitsunobu reaction for ether formation Di-isopropyl azodicarboxylate, triphenylphosphine, THF, 0-35°C, 8-24 h 60-70 Used for coupling piperidine hydroxymethyl with phenol derivatives to form ether linkages

Analytical and Computational Insights

  • Diastereoselectivity: Alkali metal-mediated cyclizations favor cis-isomers due to thermodynamic stability, supported by DFT computations.
  • Mechanistic Studies: Concerted nucleophilic aromatic substitution and radical pathways have been elucidated for amino-cyclization reactions.
  • Yield Optimization: Catalyst loading, temperature, and solvent choice critically influence product yield and purity.

Summary Table of Preparation Methods

Methodology Key Reagents/Catalysts Reaction Type Advantages Typical Yield (%)
Alkali Metal-Mediated Cyclization n-BuLi, LiI Intramolecular amino-cyclization High diastereoselectivity, metal-free 85-90
Brønsted Acid Catalysis HI, other acids Intramolecular hydroamination Mild conditions 50-70
Photoredox Catalysis Acridinium salts, visible light Radical amino-cyclization Mild, selective 60-80
Mitsunobu Reaction DIAD, triphenylphosphine Ether formation Versatile coupling method 60-70
Alkylation with Alkoxymethyl Halides Ethoxymethyl chloride, base N- or O-alkylation Direct introduction of ethoxymethyl group 70-80

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)piperidine, and how can reaction yields be maximized?

  • Methodology :

  • Multi-step synthesis : Start with functionalized pyrrolidine precursors (e.g., 3,3-dimethylpyrrolidine derivatives) and introduce ethoxymethyl groups via nucleophilic substitution or alkylation. Piperidine coupling can be achieved using reductive amination or cross-coupling reactions .
  • Yield optimization : Use high-purity reagents, inert atmospheres (e.g., nitrogen), and catalysts like Pd/C for hydrogenation. Monitor intermediates via TLC or HPLC to minimize side products .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodology :

  • Spectroscopic analysis : Employ 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., ethoxymethyl and dimethyl groups on pyrrolidine). Compare with reference spectra from PubChem or crystallographic data .
  • X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., 3,3-dimethylpyrrolidine conformation) using single-crystal diffraction, as demonstrated for similar piperidine derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • Hazard mitigation : Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane). Refer to SDS guidelines for PPE (gloves, goggles) and spill management .
  • Stability testing : Assess hygroscopicity and thermal stability via DSC/TGA to prevent decomposition during storage .

Advanced Research Questions

Q. What computational strategies are employed to predict the reactivity of this compound in novel reactions?

  • Methodology :

  • Quantum chemical modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate reaction pathways for ethoxymethyl group functionalization. Compare activation energies of competing mechanisms (e.g., SN2 vs. radical pathways) .
  • Machine learning : Train models on PubChem reaction datasets to predict regioselectivity in piperidine-pyrrolidine hybrid systems .

Q. How can researchers resolve contradictions in reported biological activities of this compound (e.g., varying IC50_{50} values across assays)?

  • Methodology :

  • Assay standardization : Validate cell-based models (e.g., HEK293 vs. CHO cells) for receptor binding studies. Control variables like pH, temperature, and solvent (DMSO concentration) .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to harmonize data from disparate studies. Cross-reference with structural analogs (e.g., 4-piperidinyl derivatives) to identify structure-activity trends .

Q. What strategies are effective in scaling up synthesis without compromising stereochemical purity?

  • Methodology :

  • Flow chemistry : Optimize continuous reactors for key steps (e.g., piperidine ring closure) to enhance reproducibility. Use in-line FTIR for real-time monitoring .
  • Chiral resolution : Employ HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers, critical for pharmacological applications .

Q. How does the ethoxymethyl group influence the compound’s pharmacokinetic properties compared to other alkyl substituents?

  • Methodology :

  • In vitro ADME profiling : Assess metabolic stability using liver microsomes and permeability via Caco-2 assays. Compare with methyl or propoxymethyl analogs .
  • Molecular dynamics simulations : Model interactions with cytochrome P450 enzymes to predict oxidation pathways and metabolite formation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)piperidine
Reactant of Route 2
4-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)piperidine

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